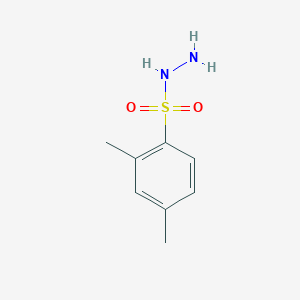

2,4-Dimethylbenzenesulfonohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

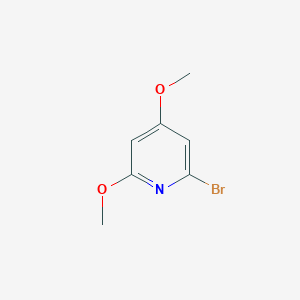

2,4-Dimethylbenzenesulfonohydrazide is a chemical compound that serves as a precursor for the synthesis of various aromatic hydrazones. These hydrazones have been synthesized through condensation reactions and have been characterized for their antioxidant activities, among other properties. The compound's derivatives have shown potential in various applications, including as antioxidants and in the analysis of biologically relevant amines .

Synthesis Analysis

The synthesis of 2,4-Dimethylbenzoylhydrazones, which are closely related to this compound, involves condensation reactions with various aromatic aldehydes. The process yields a range of compounds with different antioxidant activities. The structures of some of these compounds have been confirmed using single-crystal X-ray diffraction data . Additionally, sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, which are structurally related to this compound, have been synthesized and characterized by X-ray single crystal diffraction .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated using various analytical techniques. Single-crystal X-ray diffraction data have supported the assigned structures of some synthesized benzoylhydrazones . For the sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, the crystal structures have been determined, revealing the organization of the molecules as molecular crystals with hydrogen bonds forming a framework .

Chemical Reactions Analysis

The reactivity of this compound derivatives has been explored in various contexts. For instance, 2,6-dinitro-4-trifluoromethylbenzenesulfonic acid, a related compound, has been used as a derivatizing reagent for primary amines, which are then analyzed by gas chromatography with electron-capture detection . This indicates the potential of this compound derivatives to participate in chemical reactions that are useful in analytical chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives have been studied to some extent. The antioxidant activity of synthesized benzoylhydrazones has been evaluated in vitro, with some compounds showing better activity than standard antioxidants . The solubility and stability of these compounds are also of interest, as seen in the study of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide analogs, which have poor water solubility and require formulation for delivery in animal models of cancer . Additionally, the synthesis and properties of 2,2-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole, a compound with a related sulfonyl group, have been reported, providing insights into the behavior of such molecules in the solid state .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antioxidant Activity

2,4-Dimethylbenzenesulfonohydrazide has been utilized in the synthesis of various compounds, particularly 2,4-Dimethylbenzoylhydrazones. These compounds, synthesized through condensation reactions, have been evaluated for their in vitro antioxidant activity, particularly for their ability to scavenge DPPH radicals. The compounds exhibited varying degrees of scavenging activity, with some showing better activity than standard antioxidants (Taha et al., 2013).

Corrosion Inhibition

Derivatives of sulfonohydrazide, including those involving this compound, have been investigated as corrosion inhibitors, particularly for carbon steel in acidic media. These studies involve electrochemical measurements and theoretical calculations to evaluate the effectiveness of these derivatives in preventing corrosion (Ichchou et al., 2019).

Anticancer Activity

Research has been conducted on the synthesis of novel chemical entities using this compound derivatives, focusing on anticancer activity. These compounds have been evaluated against specific cell lines, demonstrating promising results in inhibiting cancer cell growth (Gomha et al., 2020).

Catalysis

This compound has also been involved in catalytic processes, such as the Ritter reaction. This reaction is significant in organic synthesis, where secondary alcohols are converted to amides using catalytic acids (Sanz et al., 2007).

Fluorescence Chemodosimetry

Research has been done on the use of derivatives of this compound in fluorescence chemodosimetry, specifically for detecting Hg2+ ions. This application is significant in environmental monitoring and sensing of heavy metals (Lin et al., 2015).

Drug Development

The compound has also been referenced in drug development and analysis studies, showing its versatility in various scientific applications (Nathanson et al., 1971).

Wirkmechanismus

Safety and Hazards

While specific safety and hazard information for 2,4-Dimethylbenzenesulfonohydrazide is not available in the search results, it’s generally important to handle all chemical compounds with appropriate safety measures. This often includes using personal protective equipment and following proper storage and disposal procedures .

Eigenschaften

IUPAC Name |

2,4-dimethylbenzenesulfonohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-6-3-4-8(7(2)5-6)13(11,12)10-9/h3-5,10H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDQPXLLLOCPINQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NN)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromo-3-methylphenyl)-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B3010503.png)

![3-[(3,4-dimethoxyphenyl)sulfonyl]-8-methoxy-2H-chromen-2-one](/img/structure/B3010511.png)

![N-(3-methoxyphenyl)-2-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide](/img/structure/B3010513.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide](/img/structure/B3010518.png)

![Ethyl 2-(4-acetylbenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B3010520.png)

![2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3010526.png)